Species Selectivity: NPD8790 Nematode vs. Mammalian Complex I Inhibition
NPD8790 exhibits pronounced species selectivity, inhibiting C. elegans complex I with an IC50 of 2.4 µM, which represents a potency improvement of ≥11-fold compared to bovine (IC50 = 27.2 µM), ≥12-fold compared to murine heart mitochondria (IC50 = 28.8 µM), and >31-fold compared to human complex I (IC50 >75 µM) [1]. This selectivity profile is a direct functional consequence of its complex I targeting mechanism and is not observed with fenbendazole, which does not inhibit complex I from any species at up to 50 µM (IC50 not determined) [2].
| Evidence Dimension | Mitochondrial complex I enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | C. elegans: 2.4 µM |
| Comparator Or Baseline | Bovine: 27.2 µM; Murine: 28.8 µM; Human: >75 µM; Fenbendazole (all species): >50 µM, ND |
| Quantified Difference | ≥11-fold (bovine); ≥12-fold (murine); >31-fold (human); NPD8790 active where fenbendazole inactive |
| Conditions | In vitro mitochondrial complex I enzymatic assay; wild-type C. elegans (N2) mitochondria, bovine mitochondria, murine heart mitochondria, human mitochondria |
Why This Matters
This species selectivity profile directly informs procurement for anthelmintic research programs where mammalian host safety margins are a critical experimental variable.
- [1] Davie T, et al. Nat Commun. 2024;15:3367. Fig. 3d and Supplementary Table 1. View Source
- [2] Davie T, et al. Fig. 4c: Benzimidazole anthelmintics fail to inhibit C. elegans complex I. Nat Commun. 2024;15:3367. View Source
